Veratramine Hydrochloride
CAS No.: 1258005-82-1
Cat. No.: VC0005872
Molecular Formula: C27H40ClNO2
Molecular Weight: 446.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1258005-82-1 |
---|---|
Molecular Formula | C27H40ClNO2 |
Molecular Weight | 446.1 g/mol |
IUPAC Name | (2S,5S)-2-[(1S)-1-[(6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol;hydrochloride |
Standard InChI | InChI=1S/C27H39NO2.ClH/c1-15-11-25(30)26(28-14-15)17(3)20-7-8-21-22-6-5-18-12-19(29)9-10-27(18,4)24(22)13-23(21)16(20)2;/h5,7-8,15,17,19,22,24-26,28-30H,6,9-14H2,1-4H3;1H/t15-,17-,19?,22-,24-,25?,26-,27-;/m0./s1 |
Standard InChI Key | LXICYACAINWSSL-GXMRFAHPSA-N |
Isomeric SMILES | C[C@H]1CC([C@@H](NC1)[C@@H](C)C2=C(C3=C(C=C2)[C@@H]4CC=C5CC(CC[C@@]5([C@H]4C3)C)O)C)O.Cl |
SMILES | CC1CC(C(NC1)C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)O)C)O.Cl |
Canonical SMILES | CC1CC(C(NC1)C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)O)C)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Veratramine Hydrochloride (C₂₇H₄₀ClNO₂) is the water-soluble hydrochloride derivative of veratramine, a C-nor D-homo steroidal alkaloid. The parent compound, veratramine (C₂₇H₃₉NO₂), features a complex hexacyclic structure with hydroxyl groups at positions 3 and 23, which are critical for its bioactivity . The addition of a hydrochloride group enhances its solubility, making it more amenable to pharmacological studies .
Molecular and Physicochemical Properties
Key physicochemical properties of Veratramine Hydrochloride include a molecular weight of 446.06 g/mol and a melting point range of 122–124°C for the free base . The hydrochloride form exhibits a boiling point of approximately 565°C at standard atmospheric pressure and a vapor pressure near 0 mmHg at 25°C, indicating low volatility . Its density (1.1 g/cm³) and refractive index (1.601) further reflect its steroidal alkaloid nature .
Table 1: Comparative Properties of Veratramine and Veratramine Hydrochloride
Property | Veratramine (Free Base) | Veratramine Hydrochloride |
---|---|---|
Molecular Formula | C₂₇H₃₉NO₂ | C₂₇H₄₀ClNO₂ |
Molecular Weight (g/mol) | 409.60 | 446.06 |
Melting Point (°C) | 122–124 | Not reported |
Solubility | Low in water | High in water |
Bioactivity | Sodium channel antagonism | Enhanced pharmacological utility |
Structural Elucidation and Stereochemistry
The compound’s IUPAC name, (2S,3R,5S)-2-((S)-1-((3S,6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-2,3,4,6,6a,11,11a,11b-octahydro-1H-benzo[a]fluoren-9-yl)ethyl)-5-methylpiperidin-3-ol hydrochloride, underscores its intricate stereochemistry . Nuclear magnetic resonance (NMR) and X-ray crystallography studies confirm that the 3β-hydroxyl group and 23R configuration are essential for binding to biological targets such as sodium channels and metabolic enzymes .
Pharmacological Effects
Anticancer Activity
Veratramine Hydrochloride exhibits potent antitumor effects, particularly against hepatocellular carcinoma. In HepG2 liver cancer cells, the compound inhibited proliferation with IC₅₀ values of 26.54 µM (24 h), 19.81 µM (48 h), and 9.12 µM (72 h), demonstrating time- and dose-dependent efficacy . Mechanistically, it suppresses the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation, while inducing autophagy-mediated apoptosis .
Key Findings:
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Migration and Invasion Suppression: At 40 µM, Veratramine Hydrochloride reduced HepG2 cell migration by 60% and invasion by 75% over 48 hours, as shown in wound healing and Transwell assays .
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In Vivo Efficacy: Subcutaneous administration (2 mg/kg, thrice weekly) in nude mice reduced tumor volume by 58% after four weeks, with no significant systemic toxicity observed in hematological or histopathological analyses .
Mechanisms of Action
Modulation of Signaling Pathways
The PI3K/Akt/mTOR axis, a cornerstone of cancer cell survival, is markedly inhibited by Veratramine Hydrochloride. Downregulation of phosphorylated Akt (Ser473) and mTOR (Ser2448) by 70% and 65%, respectively, correlates with increased caspase-3 cleavage and LC3-II accumulation, hallmarks of apoptosis and autophagy .
Interaction with Metabolic Enzymes
Veratramine undergoes extensive hepatic metabolism, primarily mediated by CYP2D6 and SULT2A1 . Kinetic studies reveal substrate inhibition kinetics for CYP2D6, with a Vₘₐₓ of 2.05 ± 0.53 nmol/min/mg and a Kᵢ of 33.08 ± 10.13 µM . Sulfation by SULT2A1 occurs with a Kₘ of 19.37 µM and Vₘₐₓ of 1.5 nmol/min/mg, indicating efficient phase II metabolism .
Table 2: Pharmacokinetic Parameters of Veratramine Metabolism
Parameter | CYP2D6 (Hydroxylation) | SULT2A1 (Sulfation) |
---|---|---|
Kₘ (µM) | 33.08 ± 10.13 | 19.37 ± 0.87 |
Vₘₐₓ (nmol/min/mg) | 2.05 ± 0.53 | 1.5 |
Clᵢₙₜ (µL/min/mg) | 13.58 ± 1.27 | 0.077 |
Therapeutic Applications
Oncology
Preclinical data position Veratramine Hydrochloride as a candidate for liver cancer therapy. Its dual ability to inhibit proliferation and metastasis while activating autophagic cell death addresses key challenges in hepatocellular carcinoma management . Combinatorial studies with sorafenib or immune checkpoint inhibitors could enhance therapeutic outcomes.
Cardiovascular Diseases
The compound’s antihypertensive potential warrants exploration in models of hypertension and arrhythmia. Future studies should assess its effects on cardiac output and vascular resistance in hypertensive rat models, leveraging its sodium channel-blocking activity .
Comparison with Related Steroidal Alkaloids
Veratramine Hydrochloride shares structural homology with cyclopamine and jervine but differs in bioactivity profiles. Unlike cyclopamine, which inhibits Hedgehog signaling, Veratramine Hydrochloride targets ion channels and autophagy pathways . Its sulfation and glucuronidation metabolites further distinguish its pharmacokinetic behavior from other Veratrum alkaloids .
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